molecular formula C14H18Cl2N2O3S B2527202 N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 343374-06-1

N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B2527202
CAS No.: 343374-06-1
M. Wt: 365.27
InChI Key: ZOLHJBHBZJTGLV-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule, which incorporates a methanesulfonamide group linked to a 2,4-dichlorophenyl ring and a piperidine moiety via a carbonyl linker, suggests potential for interaction with various biological targets . Piperazine and piperidine derivatives are frequently investigated for their activity within the central nervous system and are commonly explored as scaffolds for receptor antagonism or modulation . The presence of synthetic cannabinoids and other novel psychoactive substances (NPS) featuring complex aromatic and heterocyclic systems highlights the importance of such compounds in forensic science and toxicology research for understanding substance misuse and receptor binding profiles . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and the development of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-6-5-11(15)9-12(13)16)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHJBHBZJTGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Research

Recent studies have demonstrated the compound's potential as an anticancer agent. Its structural similarities to other sulfonamide derivatives suggest possible cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Research indicates that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in disease progression:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition could lead to enhanced cholinergic transmission, providing symptomatic relief for patients.

Antimicrobial Properties

The compound's derivatives have been evaluated for antimicrobial activity against common pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies suggest that related sulfonamide compounds exhibit significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, with MIC values reported around 256 µg/mL .

Pain Management

Given its structural characteristics, N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide may serve as a novel analgesic agent. Its interaction with pain pathways could provide insights into developing new pain relief medications.

Neurological Disorders

The inhibition of acetylcholinesterase positions this compound as a candidate for treating neurological disorders, potentially improving cognitive function in conditions such as Alzheimer's disease.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values significantly lower than those for normal cells .
Study BEnzyme InhibitionShowed effective inhibition of acetylcholinesterase with IC50 values comparable to established inhibitors .
Study CAntimicrobial ActivityReported significant antimicrobial activity against Staphylococcus aureus with MIC of 256 µg/mL .

Comparison with Similar Compounds

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide

  • Structure : Replaces the piperidine group in the target compound with a piperazine ring substituted with a 5-chloro-2-methylphenyl group. The aryl group is a 3-nitrophenyl instead of 2,4-dichlorophenyl.
  • The nitro group on the phenyl ring increases electron-withdrawing effects, which may influence binding affinity or metabolic stability .

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide (CAS 667877-37-4)

  • Structure : Features a 3-chlorophenyl-substituted piperazine and a 4-fluorophenyl group.
  • Molecular Formula : C₁₉H₂₁ClFN₃O₃S (MW 425.9 g/mol).
  • Key Differences : The fluorine atom on the aryl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the dichlorophenyl group in the target compound .

N-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

  • Structure : Substitutes the 2,4-dichlorophenyl group with a 4-methoxyphenyl and introduces a methyl group on the piperidine ring.
  • Molecular Formula : C₁₆H₂₄N₂O₄S (MW 340.44 g/mol).
  • The methyl-piperidine modification could enhance steric hindrance, affecting receptor binding .

Sulfonamide Derivatives with Alternative Heterocycles

N-(2,4-dichlorophenyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide

  • Structure : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
  • Key Differences: The smaller pyrrolidine ring reduces conformational flexibility, which may impact binding to targets requiring specific spatial arrangements.

1-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide

  • Structure : Incorporates a furan-methyl-piperidine hybrid scaffold.
  • Molecular Formula : C₂₀H₂₇ClN₂O₃S (MW 411.0 g/mol).

Cannabinoid Receptor Ligands and Antagonists

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

  • Structure : Pyrazole carboxamide with a 2,4-dichlorophenyl group and piperidine moiety.
  • Key Differences : While sharing the 2,4-dichlorophenyl and piperidine groups, AM251’s pyrazole core distinguishes it from the sulfonamide-based target compound. AM251 is a well-characterized CB1 antagonist, suggesting that the sulfonamide derivative may have divergent receptor selectivity or potency .

SR141716A (Rimonabant)

  • Structure : Pyrazole carboxamide with 4-chlorophenyl and 2,4-dichlorophenyl substituents.
  • Key Differences: As a clinically studied CB1 inverse agonist, SR141716A highlights the importance of the pyrazole scaffold for cannabinoid activity.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Therapeutic Relevance
Target Compound ~400 (estimated) 2,4-dichlorophenyl, piperidine ~3.5 Cannabinoid receptor research
N-{2-[4-(3-chlorophenyl)-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 425.9 3-chlorophenyl, 4-fluorophenyl ~4.0 CNS-targeted drug development
N-(4-methoxyphenyl)-N-[2-(4-methylpiperidinyl)-2-oxoethyl]methanesulfonamide 340.4 4-methoxyphenyl, methylpiperidine ~2.8 Metabolic stability studies
AM251 523.8 4-iodophenyl, pyrazole ~6.2 CB1 antagonist (preclinical)

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Question: What are the optimized synthetic routes for N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves coupling a methanesulfonamide derivative with a piperidine-containing intermediate. Key steps include:

  • Reagents : Use of activating agents like carbonyldiimidazole (CDI) to facilitate amide bond formation between the sulfonamide and the 2-oxoethyl-piperidine moiety .
  • Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency. Ultrasonication can enhance mixing and reduce reaction time .
  • Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., sulfonylation) to avoid side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking intermediate formation. Nuclear magnetic resonance (NMR) spectroscopy confirms bond formation at each stage .

Advanced Research Question: How can researchers design experiments to evaluate the compound’s selectivity for cannabinoid receptors compared to structural analogs with varying halogen substitutions?

Methodological Answer:

  • Comparative Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and cannabinoid receptors (CB1/CB2). Compare binding affinities with analogs (e.g., AM251, a known CB1 antagonist with a similar dichlorophenyl group) .
  • Functional Assays : Perform calcium flux or cAMP inhibition assays in HEK293 cells expressing CB1/CB2. Include analogs like N-(3-chlorophenyl) derivatives (from ) to assess how chlorine positioning affects activity .
  • Data Interpretation : Analyze dose-response curves (IC50 values) and statistical significance (p < 0.05) to resolve contradictions in selectivity trends. For example, suggests that para-chlorine substitution enhances receptor affinity, but meta-substitution may alter steric interactions .

Basic Research Question: Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the dichlorophenyl ring (δ 7.2–7.5 ppm), piperidinyl protons (δ 1.4–3.0 ppm), and sulfonamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 415.08 for C15H17Cl2N2O3S) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures >95% purity. Use a C18 column and acetonitrile/water gradient .

Advanced Research Question: How do structural modifications, such as halogen substitution on the phenyl ring, impact the compound’s biological activity in in vivo models?

Methodological Answer:

  • SAR Studies : Synthesize analogs with single/double chlorine substitutions (e.g., 2-chloro vs. 3,5-dichloro) and compare their pharmacokinetic profiles in rodent models. shows that additional chlorine atoms increase lipophilicity (logP), potentially enhancing blood-brain barrier penetration .
  • In Vivo Testing : Administer analogs in a murine inflammation model (e.g., carrageenan-induced paw edema). Monitor CB1-mediated effects (e.g., analgesia) and off-target toxicity via histopathology .
  • Data Contradiction Resolution : If conflicting results arise (e.g., reduced efficacy despite higher logP), use molecular dynamics simulations to assess whether steric hindrance from bulky substituents disrupts receptor binding .

Basic Research Question: What are the recommended storage conditions to maintain the compound’s stability for long-term studies?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation of the sulfonamide group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC every 6 months .

Advanced Research Question: How can researchers resolve discrepancies in reported IC50 values for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization : Use a unified protocol (e.g., FLIPR Calcium 6 Assay for CB1) across labs. Include positive controls like rimonabant () to normalize data .
  • Meta-Analysis : Compare data from (docking scores) and (functional assays). Adjust for variables like cell type (CHO vs. HEK293) or buffer composition .
  • Statistical Tools : Apply Bland-Altman plots to assess inter-lab variability and identify outliers .

Basic Research Question: What computational tools are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

  • Software : SwissADME or ADMETLab 2.0 predict key parameters:
    • Absorption : High gastrointestinal absorption (Bioavailability Score > 0.55) due to moderate logP (~3.5) .
    • Metabolism : CYP3A4-mediated oxidation of the piperidine ring (predicted via StarDrop) .
    • Toxicity : Ames test predictions (e.g., ProTox-II) assess mutagenicity risk .

Advanced Research Question: How can researchers validate the compound’s mechanism of action in complex biological systems, such as 3D organoid models?

Methodological Answer:

  • Organoid Models : Use CB1-expressing brain or intestinal organoids. Treat with the compound (1–10 µM) and quantify downstream effects (e.g., β-arrestin recruitment via BRET) .
  • Single-Cell RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated organoids to identify off-target pathways (e.g., NF-κB activation) .
  • Pharmacological Validation : Co-administer with CB1 antagonists (e.g., AM251) to confirm receptor specificity .

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